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Compound of Interest

Compound Name: (4R)-Hept-2-en-4-ol

Cat. No.: B14214003

This guide provides a detailed overview of the expected spectroscopic data for (4R)-Hept-2-en-
4-ol, a chiral allylic alcohol. The information is tailored for researchers, scientists, and
professionals in drug development, offering a foundational understanding of the compound's
structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific
stereoisomer is not readily available in public repositories, this document presents predicted
and representative data based on the compound's structure and known spectroscopic
principles for similar molecules.

Molecular Structure and Properties

(4R)-Hept-2-en-4-ol is a secondary alcohol with a stereocenter at the C4 position and a double
bond between C2 and C3. Its chemical formula is C7H140, and it has a molecular weight of
approximately 114.19 g/mol .[1][2] The presence of both a hydroxyl group and a carbon-carbon
double bond dictates its characteristic spectroscopic features.

Property Value

Molecular Formula C7H140

Molecular Weight 114.19 g/mol [1][2]

IUPAC Name (4R)-hept-2-en-4-ol[1]
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Spectroscopic Data

The following tables summarize the expected spectroscopic data for (4R)-Hept-2-en-4-ol.
These values are based on established ranges for the functional groups present in the
molecule.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different
chemical environments. The chemical shifts are influenced by the electronegativity of the
adjacent oxygen atom and the anisotropy of the double bond.

Chemical Shift (5,

Proton Multiplicity Integration
ppm)
-OH 15-40 Singlet (broad) 1H
H1 (-CHs) ~0.9 Triplet 3H
H2 (-CH=) ~54-56 Doublet of quartets 1H
H3 (=CH-) ~56-5.8 Doublet of doublets 1H
H4 (-CH(OH)-) ~4.0-4.2 Multiplet 1H
H5 (-CHa2-) ~14-16 Multiplet 2H
H6 (-CH2-) ~12-1.4 Multiplet 2H
H7 (-CHs) ~0.9 Triplet 3H

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within
the molecule.
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Carbon Chemical Shift (6, ppm)
C1 (-CHs) ~10-15

C2 (-CH=) ~125-135

C3 (=CH-) ~130 - 140

C4 (-CH(OH)-) ~65-75

C5 (-CH2-) ~30-40

C6 (-CH2-) ~15-25

C7 (-CHs) ~10-15

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature absorptions corresponding to the O-H and C=C
functional groups.

Functional Group Wavenumber (cm~—2) Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad[3][4]
C-H stretch (alkene) 3000 - 3100 Medium

C-H stretch (alkane) 2850 - 3000 Strong

C=C stretch (alkene) 1640 - 1680 Medium to Weak
C-O stretch (alcohol) 1050 - 1260 Strong[3]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak and
characteristic fragmentation patterns for an unsaturated alcohol.
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miz Interpretation

114 [M]* (Molecular ion)

99 [M - CHs]*

85 [M - C2Hs]*

71 [M - CsH7]*

57 [CaHs]* (alpha-cleavage)
43 [CsH7]*

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following

are generalized protocols that can be adapted for the analysis of (4R)-Hept-2-en-4-ol.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-de) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay
of 2-5 seconds.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.qg.,
CCla).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[5]

o Data Acquisition:
o Record a background spectrum of the empty sample holder or the pure solvent.[5]
o Record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given that (4R)-Hept-2-en-4-ol is a volatile compound, GC-MS is a suitable technique for its
analysis.[6][7][8]

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., dichloromethane or hexane).

 Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
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e GC Conditions:

(¢]

Column: Use a suitable capillary column (e.g., HP-5MS or equivalent).

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

[¢]

Injection: Inject a small volume (e.g., 1 yL) of the sample into the heated injection port.

[e]

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher
temperature (e.g., 250 °C) to ensure separation of components.[9]

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.[7]
o Mass Analyzer: Scan a mass range of m/z 35-500.

o Data Analysis: Identify the peak corresponding to the compound in the total ion
chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight
and fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of (4R)-
Hept-2-en-4-ol.
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Caption: Workflow for the spectroscopic characterization of (4R)-Hept-2-en-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of (4R)-Hept-2-en-4-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14214003#spectroscopic-data-of-4r-hept-2-en-4-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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